molecular formula C9H16O3 B1348761 7-Oxo-nonanoic acid CAS No. 20356-92-7

7-Oxo-nonanoic acid

Cat. No.: B1348761
CAS No.: 20356-92-7
M. Wt: 172.22 g/mol
InChI Key: BMDUEIZQNLDNCI-UHFFFAOYSA-N
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Description

6-propionyl n-caproic acid is a medium-chain fatty acid.

Scientific Research Applications

Anti-Tumor Activity

A derivative of oleanolic acid, which is similar in structure to 7-oxo-nonanoic acid, has shown significant anti-tumor effects. This derivative, known as 3-oxo oleanolic acid, inhibited the growth of various cancer cells and had a notable effect on melanoma both in vitro and in vivo (Huang et al., 2006).

Industrial Applications

Long chain 6-oxo and 7-oxo aliphatic acids, including this compound, have been synthesized for industrial applications. These acids are used in the production of chemicals like anti-corrosives, bactericides, and scale inhibitors, especially in oil field applications (Pratap et al., 1993).

Resin Acid Detection

7-Oxodehydroabietic acid (7-OXO), a similar compound to this compound, has been used as a marker for oxidized resin acids, which are known contact allergens in colophonium. Its detection is crucial in occupational health, especially in wood dust-containing environments (Axelsson et al., 2011).

Synthesis of Amino Acids and Derivatives

The synthesis of 7-oxo amino acids, analogues to 8-oxo-2-aminodecanoic acid, has been achieved through a process involving copper-catalyzed allylation and cross-metathesis with unsaturated ketones. These are used in the creation of proline derivatives, which have implications in various biochemical processes (Salih et al., 2016).

Nanofluidic Devices and Synthetic Ion Channels

Compoundssimilar to this compound, such as 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, have been used in the development of nanofluidic devices based on synthetic ion channels. These channels can be optically gated, enabling controlled transport of ionic species in response to UV-light exposure. This has potential applications in controlled release, sensing, and information processing (Ali et al., 2012).

Chemical Synthesis and Industrial Application

The esterification of nonanoic acid, a chemical related to this compound, has been studied for producing solvents and lubricants. This research is particularly relevant due to the increasing availability of nonanoic acid as a byproduct in the production of azelaic acid, a monomer for biodegradable polyesters (Russo et al., 2020).

Crystallography and Structural Studies

Studies involving compounds structurally related to this compound, like 6-oxo and 7-oxo aliphatic acids, provide insights into crystal structures and hydrogen-bond networks. These studies are crucial for understanding molecular interactions and developing new materials (Feeder & Jones, 1994).

Occupational Health and Safety

The measurement of dermal exposure to resin acids, like 7-oxodehydroabietic acid, in the wood pellet production industry is essential for occupational health. Developing sensitive and specific methods for this purpose helps in understanding and mitigating health risks associated with resin acid exposure (Eriksson et al., 2008)

Mechanism of Action

Target of Action

The primary target of 7-Oxo-nonanoic acid, also known as 8-amino-7-oxononanoic acid, is the enzyme Diaminopelargonic acid aminotransferase (DAPA AT) . This enzyme plays a crucial role in the biosynthesis of biotin, a vital coenzyme involved in various metabolic reactions .

Mode of Action

This compound interacts with its target, DAPA AT, by undergoing a transamination reaction . In this process, DAPA AT catalyzes the transamination of 8-amino-7-oxononanoic acid using S-adenosyl-L-methionine (AdoMet) as the amino donor . This interaction results in changes in the enzyme’s activity, thereby influencing the biotin biosynthesis pathway .

Biochemical Pathways

The interaction of this compound with DAPA AT affects the biotin biosynthesis pathway . Biotin is an essential coenzyme that plays a critical role in various metabolic processes, including fatty acid synthesis, gluconeogenesis, and amino acid metabolism . Therefore, any changes in the biotin biosynthesis pathway can have downstream effects on these metabolic processes.

Pharmacokinetics

As a medium-chain fatty acid, it is expected to be relatively hydrophobic , which could influence its absorption and distribution within the body

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the regulation of biotin biosynthesis . By interacting with DAPA AT, this compound can influence the production of biotin, thereby affecting the metabolic processes that rely on this coenzyme .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability of the compound and its interaction with DAPA AT. Additionally, the presence of other molecules, such as AdoMet, can influence the compound’s mode of action

Biochemical Analysis

Biochemical Properties

7-Oxo-nonanoic acid plays a significant role in biochemical reactions, particularly in the biosynthesis of biotin. It interacts with enzymes such as diaminopelargonic acid aminotransferase, which catalyzes the transamination of this compound using S-adenosyl-L-methionine as an amino donor . This interaction is crucial for the production of biotin, a vital cofactor in various metabolic processes.

Cellular Effects

This compound influences various cellular processes. It has been shown to alter the phenotype of small intestinal neuroendocrine tumors by affecting cell proliferation, serotonin secretion, and cell morphology . Additionally, this compound impacts cell signaling pathways and gene expression, contributing to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as a substrate for enzymes involved in biotin biosynthesis, such as diaminopelargonic acid aminotransferase . This enzyme catalyzes the conversion of this compound to 8-amino-7-oxononanoate, a key intermediate in the biotin biosynthesis pathway. The binding interactions and enzyme activation are essential for the proper functioning of this metabolic pathway.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, the persistence of reaction products at the air-water interface during ozonolysis of fatty acid monolayers suggests that this compound can form stable films that impact cellular processes . These findings highlight the importance of considering temporal effects when studying the compound’s biochemical properties.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound can positively influence metabolic processes without causing toxicity. At higher doses, this compound may exhibit toxic or adverse effects, such as alterations in cellular metabolism and function . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the biosynthesis of biotin. It interacts with enzymes such as diaminopelargonic acid aminotransferase, which catalyzes the transamination of this compound to produce 8-amino-7-oxononanoate . This intermediate is further processed to form biotin, a vital cofactor in various metabolic reactions. The involvement of this compound in these pathways highlights its importance in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in various cellular compartments . Understanding the transport and distribution mechanisms is essential for elucidating the compound’s role in cellular processes.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it exerts its biochemical effects . The localization of this compound within cells is crucial for its activity and function in various metabolic pathways.

Properties

IUPAC Name

7-oxononanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-2-8(10)6-4-3-5-7-9(11)12/h2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMDUEIZQNLDNCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60942513
Record name 7-Oxononanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20356-92-7
Record name 7-Oxononanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020356927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Oxononanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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